MSK-195

描述

属性

IUPAC Name |

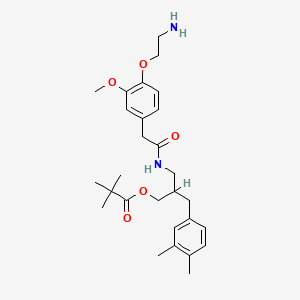

[2-[[[2-[4-(2-aminoethoxy)-3-methoxyphenyl]acetyl]amino]methyl]-3-(3,4-dimethylphenyl)propyl] 2,2-dimethylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H40N2O5/c1-19-7-8-21(13-20(19)2)14-23(18-35-27(32)28(3,4)5)17-30-26(31)16-22-9-10-24(34-12-11-29)25(15-22)33-6/h7-10,13,15,23H,11-12,14,16-18,29H2,1-6H3,(H,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCXKDTJMFXXVLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CC(CNC(=O)CC2=CC(=C(C=C2)OCCN)OC)COC(=O)C(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H40N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30433307 | |

| Record name | MSK-195 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30433307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

484.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

289902-82-5 | |

| Record name | MSK-195 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30433307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

MSK-195: A Potent TRPV1 Agonist for Vasoactive Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

MSK-195 is a synthetic small molecule that has emerged as a potent agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. This channel, renowned for its role in pain and heat sensation, is also present in the vascular system, where its activation leads to significant vasoactive responses. The characterization of this compound has provided valuable insights into the distinct pharmacology of vascular TRPV1 receptors compared to their neuronal counterparts. This technical guide provides a comprehensive overview of the chemical structure, properties, and key experimental findings related to this compound, intended to support further research and drug development efforts in this area.

Chemical Structure and Physicochemical Properties

This compound is chemically identified as 2,2-Dimethyl-propanoic acid 3-[[2-[4-(2-aminoethoxy)-3-methoxyphenyl]acetyl]amino]-2-[(3,4-dimethylphenyl)methyl]propyl ester. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 2,2-Dimethyl-propanoic acid 3-[[2-[4-(2-aminoethoxy)-3-methoxyphenyl]acetyl]amino]-2-[(3,4-dimethylphenyl)methyl]propyl ester | [1] |

| Molecular Formula | C28H40N2O5 | [2] |

| Molecular Weight | 484.63 g/mol | [2] |

Pharmacological Properties and Mechanism of Action

This compound is a potent agonist of the TRPV1 receptor. Its pharmacological profile, particularly concerning its effects on the vasculature, has been a primary area of investigation.

| Parameter | Value | Reference |

| Target | Transient Receptor Potential Vanilloid 1 (TRPV1) | [1][3] |

| Potency (Arteriolar Response) | 120 nM | [1] |

| Efficacy (Arteriolar Response) | 71% | [1] |

The mechanism of action of this compound involves direct binding to and activation of the TRPV1 channel. In the context of the vasculature, this activation triggers a signaling cascade that ultimately leads to vasoconstriction. This is a notable finding, as TRPV1 activation in sensory neurons is typically associated with the release of vasodilatory neuropeptides. The vasoconstrictor effect of this compound in isolated arteries is comparable to that of noradrenaline and is absent in arteries from TRPV1 knockout mice, confirming the specificity of its action.[3]

Signaling Pathway of this compound in Vascular Smooth Muscle

The activation of TRPV1 by this compound in arteriolar smooth muscle cells initiates a direct influx of cations, leading to membrane depolarization and subsequent vasoconstriction.

Caption: Signaling pathway of this compound-induced vasoconstriction.

Key Experimental Protocols

The characterization of this compound has relied on a series of key in vitro and in vivo experiments. The methodologies outlined below are based on the pivotal study by Czikora et al. (2012).[3]

Sensory TRPV1 Activation: Eye Wiping Assay in Rats

This assay is used to assess the sensory irritant effect of TRPV1 agonists.

-

Subjects: Male Wistar rats.

-

Procedure:

-

A single 20 µL drop of the test compound (including this compound) dissolved in a vehicle (e.g., saline containing 10% Tween 80 and 10% ethanol) is instilled into the eye.

-

The number of eye wipes with the ipsilateral forepaw is counted for 1 minute immediately following instillation.

-

A positive response indicates activation of sensory TRPV1 channels.

-

Arteriolar TRPV1-Mediated Vasoconstriction

This experiment evaluates the direct effect of this compound on blood vessel diameter.

-

Preparation: Isolated, pressurized skeletal muscle arterioles from rats.

-

Procedure:

-

Arterioles are isolated and cannulated in a vessel chamber perfused with physiological salt solution (PSS).

-

The vessel is pressurized to a physiological level (e.g., 80 mmHg).

-

After a stabilization period, cumulative concentrations of this compound are added to the superfusate.

-

Changes in the internal diameter of the arteriole are continuously recorded using a video micrometer.

-

Vasoconstriction is measured as the percentage decrease from the baseline diameter.

-

Experimental Workflow: Arteriolar Vasoconstriction Assay

Caption: Workflow for the arteriolar vasoconstriction assay.

Conclusion

This compound stands as a critical pharmacological tool for elucidating the physiological and pathophysiological roles of vascular TRPV1 channels. Its potent agonistic activity, coupled with the unexpected vasoconstrictor response it elicits, challenges the conventional understanding of TRPV1 function and opens new avenues for therapeutic intervention in vascular diseases. The detailed chemical and pharmacological data, along with the experimental protocols provided herein, are intended to facilitate further exploration of this compound and the broader implications of vascular TRPV1 modulation.

References

MSK-195: A Technical Guide to its Mechanism of Action as a TRPV1 Agonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action of MSK-195 as a potent agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. The information presented herein is a synthesis of available data, intended to support further research and development efforts targeting TRPV1.

Introduction to TRPV1

The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel that plays a crucial role in the detection and transduction of noxious stimuli.[1][2][3] Expressed predominantly in primary sensory neurons, TRPV1 is a polymodal sensor activated by a variety of stimuli, including capsaicin (the pungent component of chili peppers), noxious heat (temperatures above 42°C), and acidic conditions.[1][3][4] Activation of TRPV1 leads to an influx of cations, primarily Ca2+ and Na+, which depolarizes the neuron and initiates the signaling cascade that results in the sensation of pain.[1][2] The channel's function is intricately regulated by various intracellular signaling pathways involving protein kinase A (PKA), protein kinase C (PKC), and Ca2+/calmodulin-dependent protein kinase II (CaMKII).[2][4] Due to its central role in nociception, TRPV1 is a key target for the development of novel analgesic drugs.[1][5]

This compound: Mechanism of Action

This compound has been identified as a potent agonist of the TRPV1 receptor.[6] Its mechanism of action involves direct binding to and activation of the TRPV1 channel, leading to a physiological response. The agonistic activity of this compound elicits a response that is a significant percentage of the maximal response achievable by endogenous or other potent exogenous agonists.

The binding of this compound to the vanilloid binding pocket on the TRPV1 channel is thought to induce a conformational change in the protein. This structural rearrangement leads to the opening of the channel's ion pore, allowing for the influx of cations and subsequent neuronal depolarization. This proposed mechanism is consistent with the established understanding of how other vanilloid agonists interact with TRPV1.[7][8]

Signaling Pathway

The activation of TRPV1 by this compound initiates a downstream signaling cascade. The initial influx of Ca2+ is a key event, triggering various intracellular processes. While specific studies on the downstream effects of this compound are not detailed in the provided search results, the general pathway for TRPV1 agonists involves the activation of calcium-dependent enzymes and second messenger systems.

Quantitative Data

The potency and efficacy of this compound as a TRPV1 agonist have been quantified, as summarized in the table below.

| Parameter | Value | Source |

| Potency (EC50) | 120 nM | [6] |

| Efficacy | 71% (in arteriolar response) | [6] |

Experimental Protocols

The quantitative data for this compound were likely obtained through a combination of in vitro and ex vivo experiments. While the specific, detailed protocol for this compound is found within the primary literature, a generalizable experimental workflow for characterizing a novel TRPV1 agonist is described below.

In Vitro Validation using Two-Electrode Voltage Clamp (TEVC)

This method is used to measure the effect of a compound on the activity of the TRPV1 channel expressed in a heterologous system, such as Xenopus oocytes.

-

Preparation of Oocytes: Oocytes are surgically removed from a Xenopus laevis frog and treated with collagenase to remove the follicular layer.

-

cRNA Injection: Oocytes are injected with cRNA encoding for the human TRPV1 channel and incubated for 2-5 days to allow for channel expression.

-

Electrophysiological Recording:

-

An oocyte is placed in a recording chamber and perfused with a standard bath solution.

-

The oocyte is impaled with two microelectrodes filled with KCl, one for voltage clamping and one for current recording.

-

The membrane potential is held at a constant voltage (e.g., -60 mV).

-

A depolarizing voltage step (e.g., to +30 mV) is applied to elicit a baseline TRPV1 current.

-

-

Compound Application:

-

A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the bath solution.

-

The oocyte is perfused with increasing concentrations of this compound, and the evoked current at the depolarizing step is recorded.

-

-

Data Analysis: The current evoked by this compound at each concentration is normalized to the maximal current evoked by a saturating concentration of a full agonist like capsaicin. A dose-response curve is then plotted to determine the EC50 (potency) and the maximal efficacy.

Ex Vivo Arteriolar Response Assay

This assay measures the physiological effect of a TRPV1 agonist on blood vessel dilation, a known response to TRPV1 activation in the vasculature.

-

Tissue Preparation: A small artery (e.g., from a hamster cheek pouch or rodent cremaster muscle) is dissected and mounted in an arteriolar perfusion chamber.

-

Perfusion and Equilibration: The artery is cannulated and perfused with a physiological salt solution. The preparation is allowed to equilibrate.

-

Baseline Measurement: The baseline diameter of the arteriole is measured using video microscopy.

-

Compound Application: this compound is added to the perfusion solution at various concentrations.

-

Response Measurement: The change in arteriolar diameter (vasodilation) is measured in response to each concentration of this compound.

-

Data Analysis: The change in diameter is plotted against the concentration of this compound to generate a dose-response curve, from which potency and efficacy can be determined relative to a known TRPV1 agonist.

Conclusion

This compound is a potent TRPV1 agonist with significant efficacy. Its mechanism of action is consistent with direct activation of the TRPV1 channel, leading to cation influx and subsequent physiological responses. The quantitative data and established experimental protocols provide a solid foundation for further investigation into the therapeutic potential of this compound and other novel TRPV1 modulators. The provided diagrams and methodologies offer a framework for designing future experiments to further elucidate the detailed molecular interactions and downstream signaling pathways engaged by this compound.

References

- 1. A journey from molecule to physiology and in silico tools for drug discovery targeting the transient receptor potential vanilloid type 1 (TRPV1) channel - PMC [pmc.ncbi.nlm.nih.gov]

- 2. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. benthamopen.com [benthamopen.com]

- 4. researchgate.net [researchgate.net]

- 5. Molecular mechanism underlying modulation of TRPV1 heat activation by polyols - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Structural snapshots of TRPV1 reveal mechanism of polymodal functionality - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A hypothetical molecular mechanism for TRPV1 activation that invokes rotation of an S6 asparagine - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Identity of MSK-195: A Case of Mistaken Identity and a Path Forward

A comprehensive investigation into the synthesis and purification of a compound designated as "MSK-195" has revealed a significant ambiguity in its identity, with publicly available scientific literature lacking a clear definition for a Mitogen- and Stress-Activated Kinase 1 (MSK1) inhibitor with this name. Initial findings suggest a potential misinterpretation, as the identifier "195" appears in unrelated contexts within the chemical and biochemical landscape.

Our research indicates that the term "this compound" does not correspond to a standardized nomenclature for a specific MSK1 inhibitor. Searches have led to two distinct and unrelated subjects: a series of novel arylpyridin-2-yl guanidine derivatives with MSK1 inhibitory activity and a textile dye known as Reactive Red 195.

The Trail of an MSK1 Inhibitor

A key scientific paper, "Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors," details the synthesis of various compounds with the potential to inhibit MSK1. Within this study, a specific intermediate compound, 5d , was obtained with a mass of 195 mg. It is plausible that "this compound" could be an internal laboratory code or a misinterpretation of this experimental result. The paper itself does not assign the "this compound" designation to any of the synthesized molecules.

The study does, however, provide detailed synthetic routes and characterization data for several potent MSK1 inhibitors, including the initial hit compound 1a (6-phenylpyridin-2-yl guanidine) and a more potent derivative, 49d (a 2-aminobenzimidazole) .

The "Reactive Red 195" Detour

Concurrent searches for "this compound" also prominently feature "Reactive Red 195," a commercially available azo dye used in the textile industry. This compound has a well-defined chemical structure (C₃₁H₁₉ClN₇Na₅O₁₉S₆) and established manufacturing processes. It is crucial to note that Reactive Red 195 has no known function as a kinase inhibitor and its association with the "this compound" query appears to be coincidental.

Proposed Path Forward

Given the lack of a definitive public record for an MSK1 inhibitor named "this compound," this guide will proceed by focusing on a well-characterized compound from the aforementioned study that demonstrates significant MSK1 inhibitory activity. We will focus on compound 49d , as it was identified as a potent inhibitor in the study.

This technical guide will provide a detailed overview of the synthesis and purification of a representative and potent MSK1 inhibitor from the arylpyridin-2-yl guanidine class, offering researchers a practical framework for obtaining this class of compounds for further investigation.

Technical Guide: Synthesis and Purification of a Novel Benzimidazole-Based MSK1 Inhibitor (Compound 49d)

This guide provides a detailed technical overview of the synthesis and purification of compound 49d , a potent 2-aminobenzimidazole-based MSK1 inhibitor, based on the methodologies reported in the scientific literature.

Signaling Pathway of MSK1 Activation and Inhibition

MSK1 is a nuclear kinase activated by the ERK1/2 and p38 MAPK signaling pathways in response to cellular stress and mitogens. Once activated, MSK1 phosphorylates transcription factors such as CREB and NF-κB, leading to the transcription of pro-inflammatory genes. Compound 49d acts as an inhibitor of MSK1, thereby blocking this inflammatory cascade.

Caption: MSK1 signaling pathway and point of inhibition by Compound 49d.

Experimental Protocols

Synthesis of Compound 49d

The synthesis of compound 49d involves a multi-step process starting from commercially available reagents. The general workflow is outlined below.

MSK-195: A Comprehensive Technical Guide to its Biological Target Identification and Validation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the biological target identification and validation of MSK-195, a potent synthetic agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. The document summarizes key quantitative data, details experimental methodologies, and illustrates the associated signaling pathways and experimental workflows.

Biological Target: Transient Receptor Potential Vanilloid 1 (TRPV1)

The primary biological target of this compound has been identified as the Transient Receptor Potential Vanilloid 1 (TRPV1), a non-selective cation channel predominantly expressed in sensory neurons.[1][2] TRPV1 is a well-established integrator of noxious stimuli, including heat, protons, and pungent chemicals like capsaicin, the active component in chili peppers.[2] this compound acts as a potent agonist at this receptor, initiating a cascade of downstream signaling events.[3][4]

Quantitative Analysis of this compound and Related Compounds

The following tables summarize the quantitative data for this compound and other relevant TRPV1 modulators based on vascular response assays.

Table 1: Potency and Efficacy of TRPV1 Agonists in Rat Arteriole

| Compound | Class | Potency (EC50/IC50) | Efficacy (% of Capsaicin) | Biological Effect | Reference |

| This compound | Vanillylamine Derivative | 120 nM | 71 ± 11% | Vascular Constriction | [1] |

| Capsaicin | Vanilloid | 7.97 nM | 100% | Vascular Constriction | [1][5] |

| JYL-79 | Vanillylamine Derivative | 3.9 nM | 36 ± 8% | Vascular Constriction | [1] |

| JYL-273 | Vanillylamine Derivative | - | 0% | Inactive (Vascular Constriction) | [1][5] |

| JYL-1511 | Vanillylamine Derivative | - | ~10% | Partial Agonist (Vascular Tachyphylaxis) | [1][5] |

| Resiniferatoxin (RTX) | Diterpene | - | - | No Vascular Constriction | [1][6] |

Table 2: Effects of this compound on Vascular Diameter

| Compound | Concentration | Change in Arterial Diameter | Time to Peak Effect | Reference |

| This compound | 1 µM | Decrease from 235 ± 19 µm to 155 ± 25 µm | 90 s | [1] |

Experimental Protocols for Target Validation

The identification and validation of TRPV1 as the biological target of this compound involved several key experimental procedures.

Isolated Pressurized Skeletal Muscle Arteriole Assay

This ex vivo experiment directly measures the effect of compounds on vascular tone.

-

Tissue Preparation: Skeletal muscle arterioles are isolated from rats.[1]

-

Experimental Setup: The isolated arterioles are mounted on a pressure myograph, which allows for the control of intraluminal pressure and the measurement of changes in the vessel diameter.[1]

-

Procedure:

-

Cumulative doses of the test compound (e.g., this compound) are added to the bath solution.[1]

-

The diameter of the arteriole is continuously recorded.[1]

-

A decrease in diameter indicates vasoconstriction, while an increase indicates vasodilation.[1]

-

The potency (EC50) and efficacy of the compound are determined from the dose-response curve.[1]

-

-

Desensitization Protocol: To assess receptor desensitization (tachyphylaxis), a high concentration of the agonist is applied for an extended period (e.g., 1 µM for 20 minutes), followed by a washout and re-stimulation with a reference agonist like capsaicin.[1]

Intracellular Calcium ([Ca²⁺]i) Measurement

This assay quantifies the influx of calcium ions through the activated TRPV1 channel.

-

Cell Preparation: TRPV1-expressing cells, such as isolated arteriolar smooth muscle cells, are used.[1][2]

-

Loading with Fluorescent Indicator: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2).[2]

-

Procedure:

-

A baseline fluorescence reading is taken.[2]

-

The test compound is added to the cells.[2]

-

The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is monitored over time using a fluorescence microscope or plate reader.[1][2] An increase in fluorescence signifies channel activation and calcium influx.[2]

-

Rat Eye Wiping Assay

This in vivo assay is used to assess the sensory irritant properties of TRPV1 agonists.

-

Animal Model: Rats are used for this assay.[1]

-

Procedure:

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway activated by this compound and the general experimental workflows for its target validation.

Caption: TRPV1 Signaling Pathway Activated by this compound.

Caption: Experimental Workflow for this compound Target Validation.

Conclusion

The collective evidence from vascular reactivity studies, intracellular calcium measurements, and in vivo sensory irritation assays strongly validates the Transient Receptor Potential Vanilloid 1 (TRPV1) channel as the primary biological target of this compound.[1] this compound demonstrates potent agonistic activity, leading to the characteristic downstream effects of TRPV1 activation, including vascular constriction and sensory neuron stimulation.[1][6][7][8] These findings position this compound as a valuable pharmacological tool for investigating TRPV1 physiology and as a potential lead compound for the development of novel therapeutics targeting this channel.

References

- 1. Structure-activity relationships of vanilloid receptor agonists for arteriolar TRPV1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Drug-induced mild therapeutic hypothermia obtained by administration of a transient receptor potential vanilloid type 1 agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Vanillylamine | High-Purity Research Chemical | Supplier [benchchem.com]

- 6. academic.oup.com [academic.oup.com]

- 7. academic.oup.com [academic.oup.com]

- 8. Abstracts of the Sixth International Symposium on Myocardial Cytoprotection: From Basic Science to Clinical Perspectives: October 7 to 9, 2010, Pécs, Hungary - PMC [pmc.ncbi.nlm.nih.gov]

In vitro characterization of MSK-195 activity

An In-Depth Technical Guide to the In Vitro Characterization of Mitogen- and Stress-Activated Kinase 1 (MSK1) Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitogen- and Stress-Activated Kinase 1 (MSK1), also known as ribosomal protein S6 kinase alpha-5 (RPS6KA5), is a key nuclear serine/threonine kinase that plays a crucial role in cellular signal transduction.[1] MSK1 is activated downstream of the ERK1/2 and p38 MAP kinase signaling pathways in response to a wide array of stimuli, including growth factors, phorbol esters, and cellular stresses like UV radiation and inflammatory cytokines.[2][3] Once activated, MSK1 phosphorylates several nuclear substrates, most notably the transcription factor CREB (cAMP-responsive element-binding protein) and histone H3.[4] This activity links extracellular signals to the regulation of gene expression, making MSK1 a critical player in processes such as inflammation, cell proliferation, and neuronal function.[5]

Given its central role in cellular regulation, MSK1 is a subject of intense research and a potential target for therapeutic intervention in various diseases, including cancer and inflammatory disorders.[5][6] This guide provides a comprehensive overview of the in vitro methods used to characterize the enzymatic activity of MSK1, offering detailed experimental protocols and data presentation to aid researchers in this field.

MSK1 Signaling and Activation Mechanism

MSK1 possesses two distinct kinase domains within a single polypeptide: an N-terminal kinase domain (NTKD) from the AGC kinase family and a C-terminal kinase domain (CTKD) from the calmodulin kinase family.[4] Its activation is a complex, multi-step process involving both intermolecular phosphorylation by upstream MAPKs and intramolecular autophosphorylation.

The activation sequence is initiated when active ERK1/2 or p38α binds to a MAPK docking site in the C-terminus of MSK1.[3] The upstream MAPK then phosphorylates several key residues. Phosphorylation of Threonine-581 (Thr581) in the activation loop of the CTKD is essential for activating this domain.[5][7] Once active, the CTKD autophosphorylates other sites within the MSK1 protein, including Serine-376 (Ser376) in the hydrophobic motif and Serine-212 (Ser212) in the activation loop of the NTKD.[5][6] Phosphorylation of both Ser376 and Ser212 is critical for the activation of the NTKD, which is responsible for phosphorylating external MSK1 substrates.[5][6]

Quantitative Data on MSK1 Activation

The activation of MSK1 is dependent on a hierarchical series of phosphorylation events. The functional importance of these sites has been determined through mutagenesis studies.

| Phosphorylation Site | Modifying Kinase | Function | Effect of Alanine Mutation on Activity | Reference |

| Thr581 | ERK1/2 or p38 | Essential for CTKD activation | Prevents activation | [5] |

| Ser360 | ERK1/2 or p38 | Modulatory; facilitates subsequent phosphorylation | ~60% reduction in MSK1 activation | [3] |

| Ser376 | MSK1 (Autophosphorylation by CTKD) | Essential for NTKD activation (hydrophobic motif) | Prevents activation | [5][6] |

| Ser212 | MSK1 (Autophosphorylation by CTKD) | Essential for NTKD activation (T-loop) | Prevents activation | [5][6] |

| Ser381 | MSK1 (Autophosphorylation by CTKD) | Modulatory; may facilitate Ser376 phosphorylation | ~40% reduction in MSK1 activity | [3] |

| Thr700 | ERK1/2 or p38 | Contributes to CTKD activation | Reduces MSK1 activation | [3] |

Experimental Protocols for In Vitro MSK1 Characterization

Characterizing MSK1 activity in vitro typically involves two main stages: the activation of recombinant MSK1 by an upstream kinase and the subsequent measurement of its own kinase activity towards a specific substrate.

Protocol 1: In Vitro Activation of Recombinant MSK1

This protocol describes the activation of purified, recombinant MSK1 using active ERK2 or p38α.

Materials:

-

Purified recombinant His-tagged or GST-tagged MSK1

-

Active recombinant ERK2 or p38α MAPK

-

Activation Buffer: 50 mM Tris-HCl (pH 7.5), 0.1 mM EGTA, 10 mM MgCl₂, 0.1 mM ATP, 0.01% 2-mercaptoethanol

Procedure:

-

Prepare a reaction mixture containing recombinant MSK1 (e.g., 0.2-1 µM) in Activation Buffer.[5][8]

-

Initiate the activation reaction by adding active ERK2 or p38α (e.g., 0.5-2 units/ml).[5][8]

-

Incubate the reaction mixture at 30°C for 30-60 minutes.[5][8]

-

The activated MSK1 is now ready for use in downstream kinase assays. If the upstream kinase (ERK/p38) might interfere with the subsequent assay, it can be removed. For GST-tagged ERK2, this can be achieved by incubation with Glutathione-Sepharose beads.[5]

-

Confirm MSK1 activation by Western blotting using a phospho-specific antibody, such as anti-Phospho-MSK1 (Thr581).[7][8]

Protocol 2: Radiometric Kinase Assay for MSK1 Activity

This classic method measures the transfer of a radiolabeled phosphate from [γ-³²P]ATP to a substrate.

Materials:

-

Activated MSK1 (from Protocol 1)

-

Substrate:

-

Kinase Assay Buffer: 50 mM Tris-HCl (pH 7.5), 0.1 mM EGTA, 10 mM MgCl₂.[8]

-

[γ-³²P]ATP (specific activity ~3 x 10⁶ cpm/nmol).

-

Stopping Solution: 75 mM phosphoric acid.

-

P81 phosphocellulose paper.

Procedure:

-

Prepare the kinase reaction mixture in a final volume of 30-50 µL containing Kinase Assay Buffer, the desired substrate (e.g., 1 µg GST-CREB or 100-200 µM Crosstide), and the activated MSK1.[8]

-

Pre-incubate the mixture at 30°C for 5 minutes.

-

Initiate the reaction by adding [γ-³²P]ATP to a final concentration of 0.1 mM.[8]

-

Incubate at 30°C for 15-20 minutes. Ensure the reaction is within the linear range.

-

Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper and immediately immersing it in 75 mM phosphoric acid.[8]

-

Wash the P81 papers four times with 75 mM phosphoric acid to remove unincorporated [γ-³²P]ATP, followed by a final wash in acetone.[8]

-

Dry the papers and quantify the incorporated radioactivity using a scintillation counter.

-

Calculate kinase activity, often defined as nmol of phosphate incorporated per minute per mg of enzyme.[5][9]

References

- 1. worldwide.promega.com [worldwide.promega.com]

- 2. Mitogen‐ and stress‐activated protein kinase‐1 (MSK1) is directly activated by MAPK and SAPK2/p38, and may mediate activation of CREB | The EMBO Journal [link.springer.com]

- 3. Stimuli That Activate MSK in Cells and the Molecular Mechanism of Activation - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. MSK1 downregulation is involved in inflammatory responses following subarachnoid hemorrhage in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MSK1 activity is controlled by multiple phosphorylation sites - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of novel phosphorylation sites in MSK1 by precursor ion scanning MS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. p38δ controls Mitogen- and Stress-activated Kinase-1 (MSK1) function in response to toll-like receptor activation in macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | p38δ controls Mitogen- and Stress-activated Kinase-1 (MSK1) function in response to toll-like receptor activation in macrophages [frontiersin.org]

- 9. MSK2 and MSK1 mediate the mitogen- and stress-induced phosphorylation of histone H3 and HMG-14 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. MSK1 and MSK2 Are Required for the Mitogen- and Stress-Induced Phosphorylation of CREB and ATF1 in Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

MSK-195: A Technical Guide to Solubility, Stability, and Formulation

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available quantitative data on the solubility, stability, and specific formulations of MSK-195 (CAS No. 289902-82-5) is limited. This guide provides a comprehensive framework based on its known properties as a TRPV1 agonist and general principles for the physicochemical characterization of novel chemical entities. The experimental protocols and data tables presented herein are standardized templates intended to guide researchers in generating specific data for this compound.

Introduction to this compound

This compound is recognized as a potent agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[1] The TRPV1 channel is a non-selective cation channel that functions as a molecular integrator for a variety of noxious stimuli, including heat, protons, and certain endogenous lipids, playing a crucial role in pain signaling pathways. Agonists of TRPV1, like capsaicin, are of significant interest for their potential analgesic properties, which are mediated through the desensitization of nociceptive sensory neurons following initial activation.

Chemical Properties of this compound:

| Property | Value |

| CAS Number | 289902-82-5 |

| Molecular Formula | C₂₈H₄₀N₂O₅ |

| Molecular Weight | 484.63 g/mol |

Solubility Profile of this compound

A preliminary qualitative assessment indicates that this compound is insoluble in water but soluble in organic solvents such as 100% ethanol, methanol, and DMSO. For drug development and in vitro/in vivo studies, a quantitative understanding of its solubility is crucial.

Quantitative Solubility Data (Template)

The following table is a template for researchers to populate with experimentally determined solubility data for this compound.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mM) | Method |

| Water | 25 | Shake-Flask | ||

| Phosphate-Buffered Saline (pH 7.4) | 25 | Shake-Flask | ||

| Dimethyl Sulfoxide (DMSO) | 25 | Shake-Flask | ||

| Ethanol (95%) | 25 | Shake-Flask | ||

| Methanol | 25 | Shake-Flask | ||

| Polyethylene Glycol 400 (PEG400) | 25 | Shake-Flask | ||

| Propylene Glycol | 25 | Shake-Flask |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol outlines a standard procedure for determining the equilibrium solubility of a compound like this compound.

Materials:

-

This compound powder

-

Selected solvents (e.g., water, PBS, DMSO, ethanol)

-

Scintillation vials or glass test tubes

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Syringe filters (0.22 µm)

Procedure:

-

Add an excess amount of this compound powder to a vial containing a known volume of the selected solvent. The excess solid should be visually apparent.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

After the incubation period, cease agitation and allow the vials to stand undisturbed for at least one hour to allow undissolved solid to settle.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove any undissolved particles.

-

Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted filtrate using a validated HPLC method.

-

Calculate the original solubility in mg/mL or mM based on the dilution factor.

-

Repeat the experiment in triplicate for each solvent.

Caption: Workflow for determining the equilibrium solubility of this compound.

Stability Profile of this compound

The stability of this compound in both solid and solution states is critical for its storage, handling, and application in experimental settings. Stability studies are essential to identify degradation pathways and establish appropriate storage conditions and shelf-life.

Stability Data Summary (Template)

The following tables are templates for summarizing stability data for this compound under various conditions.

Solid-State Stability:

| Storage Condition | Time Point | Appearance | Purity (%) by HPLC | Degradants (%) |

| 25°C / 60% RH | 0, 1, 3, 6, 12 months | |||

| 40°C / 75% RH | 0, 1, 3, 6 months | |||

| Photostability (ICH Q1B) | 0, final |

Solution-State Stability (in DMSO at -20°C):

| Time Point | Appearance | Concentration (mM) | Purity (%) by HPLC |

| 0, 1, 3, 6 months |

Experimental Protocol: Accelerated Stability Study

This protocol describes a typical accelerated stability study for a new chemical entity like this compound.

Materials:

-

This compound powder

-

Appropriate primary packaging (e.g., amber glass vials)

-

Stability chambers set to specified temperature and relative humidity (RH) conditions (e.g., 40°C/75% RH)

-

HPLC system with a stability-indicating method

-

Other analytical instruments as needed (e.g., for appearance, moisture content)

Procedure:

-

Package a sufficient quantity of this compound powder in the chosen primary packaging.

-

Place the samples in a stability chamber maintained at accelerated conditions (e.g., 40°C and 75% RH).

-

At specified time points (e.g., 0, 1, 3, and 6 months), remove a sample from the chamber.

-

Analyze the sample for key stability attributes:

-

Appearance: Visual inspection for changes in color or physical state.

-

Assay/Purity: Use a validated stability-indicating HPLC method to determine the percentage of the active substance remaining and to detect and quantify any degradation products.

-

Moisture Content: As required, using a method like Karl Fischer titration.

-

-

Record all data and analyze trends in purity and degradation over time.

References

Preliminary Cytotoxicity Assessment of MSK-195: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the preliminary cytotoxicity assessment of MSK-195, a novel investigational inhibitor of Mitogen- and Stress-activated Kinases (MSK1 and MSK2). MSK enzymes are critical downstream effectors of the MAPK signaling pathways, playing a significant role in the cellular response to stress and mitogens. Dysregulation of these pathways is a hallmark of many cancers, making MSK a compelling target for therapeutic intervention. This guide details the proposed mechanism of action of this compound, summarizes its cytotoxic effects on various cancer cell lines, provides detailed experimental protocols for cytotoxicity assessment, and visualizes the relevant signaling pathways and experimental workflows.

Introduction to MSK Signaling

Mitogen- and stress-activated kinases (MSKs) are a family of serine/threonine kinases that are activated by extracellular signals, such as growth factors and cellular stress.[1] They are primarily activated by the p38 and ERK1/2 mitogen-activated protein kinase (MAPK) pathways.[1] Once activated, MSKs phosphorylate a variety of substrates, including transcription factors like CREB and ATF1, as well as chromatin proteins such as histone H3.[1] This regulation of transcription and chromatin structure implicates MSK signaling in cellular processes such as proliferation, survival, and inflammation. Given that the RAS-ERK pathway is constitutively active in a majority of human cancers, MSK is often constitutively activated as well, making it a promising target for anti-cancer therapies.[1]

Proposed Mechanism of Action of this compound

This compound is a potent and selective small molecule inhibitor of the N-terminal kinase domain of both MSK1 and MSK2. By binding to the ATP-binding pocket of the kinase, this compound prevents the phosphorylation of downstream substrates. This inhibition is expected to block the signaling cascade that leads to the transcription of genes involved in cell proliferation and survival. The proposed mechanism of action involves the suppression of oncogenic signaling pathways that are reliant on MSK activity.

Quantitative Cytotoxicity Data

The cytotoxic activity of this compound was evaluated against a panel of human cancer cell lines using a standard luminescent cell viability assay. The half-maximal inhibitory concentration (IC50) values were determined after 72 hours of continuous exposure to the compound.

| Cell Line | Cancer Type | IC50 (µM) of this compound |

| HeLa | Cervical Carcinoma | 2.5 |

| PC12 | Pheochromocytoma | 5.1 |

| HEK 293 | Human Embryonic Kidney | > 50 |

| T47D | Breast Cancer | 3.8 |

| THP-1 | Monocytic Leukemia | 7.2 |

Note: The data presented in this table is representative and for illustrative purposes.

Experimental Protocols

Cell Viability Assay (using CellTiter-Glo®)

This protocol outlines the methodology for assessing the direct cytotoxic effect of this compound on cancer cell viability.

Materials:

-

Cancer cell lines of interest (e.g., HeLa, PC12)

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

96-well opaque-walled tissue culture plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-

Cell Seeding:

-

Compound Treatment:

-

Prepare a serial dilution of this compound in complete cell culture medium.

-

Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of this compound. Include a vehicle control (DMSO) and a no-cell control (medium only).

-

Incubate the plate for 72 hours.

-

-

Luminescence Measurement:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Subtract the average luminescence of the no-cell control from all other measurements.

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

Plot the cell viability against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.

-

Visualizations

MSK Signaling Pathway and this compound Inhibition

Caption: MSK signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Cytotoxicity Assessment

Caption: Workflow for assessing cytotoxicity using a cell viability assay.

Conclusion and Future Directions

The preliminary data indicate that this compound exhibits cytotoxic activity against a range of cancer cell lines, likely through the inhibition of the MSK signaling pathway. The IC50 values suggest a therapeutic window that warrants further investigation. Future studies will focus on elucidating the detailed molecular mechanism of action, including the effects on downstream gene expression and cell cycle progression. Furthermore, in vivo efficacy and toxicology studies in relevant animal models are planned to assess the therapeutic potential of this compound. Combination studies with other anti-cancer agents, such as MAPK pathway inhibitors, may also reveal synergistic effects.

References

An In-depth Technical Guide to the Discovery and Development of Selitrectinib (MSK-195/LOXO-195)

Introduction

Selitrectinib, also known as LOXO-195 and BAY 2731954, is a next-generation, selective tyrosine kinase inhibitor (TKI) of the Tropomyosin Receptor Kinase (TRK) family. Developed to address acquired resistance to first-generation TRK inhibitors like larotrectinib, selitrectinib represents a significant advancement in precision oncology. This guide provides a comprehensive overview of the discovery, mechanism of action, preclinical development, and clinical evaluation of selitrectinib, with a focus on the technical data and experimental methodologies that have defined its development trajectory. The internal designation "MSK-195" has been associated with this compound, reflecting the integral role of researchers at Memorial Sloan Kettering Cancer Center (MSK) in its development.

Discovery and Rationale for Development

The development of first-generation TRK inhibitors, such as larotrectinib, marked a paradigm shift in cancer treatment, offering a tumor-agnostic approach for patients with NTRK gene fusions. While these therapies demonstrated high response rates, a subset of patients eventually developed resistance, limiting the long-term efficacy.[1] Preclinical and clinical studies identified the emergence of secondary mutations in the NTRK kinase domain as a primary mechanism of this acquired resistance.

These mutations, most commonly occurring at the solvent front and gatekeeper residues of the ATP-binding pocket, sterically hinder the binding of first-generation inhibitors.[2][3] This clinical need for a therapy that could overcome these resistance mutations drove the development of selitrectinib. The preclinical development of selitrectinib was conducted in parallel with the early clinical development of larotrectinib, anticipating the emergence of resistance and aiming to provide a sequential treatment option for patients.[4]

Mechanism of Action

Selitrectinib is a potent and highly selective inhibitor of all three TRK proteins (TRKA, TRKB, and TRKC).[5] Its mechanism of action is centered on its ability to bind to the ATP-binding pocket of the TRK kinase domain, thereby preventing the phosphorylation and activation of downstream signaling pathways crucial for tumor cell proliferation and survival.[5]

Crucially, the compact chemical structure of selitrectinib was designed to accommodate the steric changes induced by resistance mutations, such as the G595R solvent-front mutation in TRKA, which prevent the binding of larger, first-generation inhibitors.[6][7] This allows selitrectinib to effectively inhibit both wild-type and mutated TRK fusion proteins.

The TRK signaling pathway is a critical regulator of neuronal development and function. In cancer, chromosomal rearrangements can lead to the fusion of NTRK genes with other partners, resulting in the expression of chimeric TRK fusion proteins. These fusion proteins are constitutively active, leading to ligand-independent activation of downstream signaling cascades, including the RAS/MAPK, PI3K/AKT, and PLCγ pathways, which drive oncogenesis.

Figure 1: Simplified TRK Signaling Pathway in Cancer.

Resistance to TRK inhibitors can be broadly categorized into on-target and off-target mechanisms.

-

On-target resistance involves the acquisition of secondary mutations within the NTRK kinase domain. The most common mutations are:

-

Solvent-front mutations (e.g., NTRK1 G595R, NTRK3 G623R)

-

Gatekeeper mutations (e.g., NTRK1 F589L)

-

xDFG motif mutations (e.g., NTRK1 G667C)

-

-

Off-target resistance involves the activation of alternative signaling pathways that bypass the need for TRK signaling, such as mutations in KRAS, BRAF, or MET amplification.[8]

Selitrectinib was specifically designed to overcome on-target resistance mechanisms.

Figure 2: Mechanisms of Resistance to TRK Inhibitors.

Preclinical Development

The preclinical evaluation of selitrectinib was designed to assess its potency, selectivity, and efficacy against both wild-type and mutant TRK kinases.

Experimental Protocol: The inhibitory activity of selitrectinib and larotrectinib against purified wild-type and mutant TRK kinase domains was evaluated using in vitro enzyme assays. Recombinant TRK kinase domains were incubated with varying concentrations of the inhibitors in the presence of ATP. The kinase activity was measured by quantifying the phosphorylation of a substrate peptide, typically using a radiometric or fluorescence-based method. The IC50 values, representing the concentration of the inhibitor required to reduce kinase activity by 50%, were then calculated.[9]

Data Summary:

| Kinase Target | Selitrectinib (LOXO-195) IC50 (nM) | Larotrectinib IC50 (nM) |

| TRKA (Wild-Type) | 0.6 | <1 |

| TRKA G595R | 2.0 | >1000 |

| TRKA G667C | 9.8 | >1000 |

| TRKB (Wild-Type) | 1.9 | <1 |

| TRKC (Wild-Type) | <2.5 | <3 |

| TRKC G623R | 2.3 | >1000 |

| TRKC G696A | <2.5 | >1000 |

| Data compiled from multiple sources.[7][9][10][11] |

These results demonstrate that while both drugs are potent inhibitors of wild-type TRK kinases, only selitrectinib maintains low nanomolar potency against common resistance mutations.[9]

Experimental Protocol: The anti-proliferative activity of selitrectinib was assessed in various human cancer cell lines, including those with known NTRK fusions and those without. Cells were cultured in the presence of increasing concentrations of selitrectinib for a defined period (e.g., 72 hours). Cell viability was then measured using a standard method, such as the CellTiter-Glo luminescent cell viability assay. IC50 values were calculated to determine the concentration of the drug required to inhibit cell proliferation by 50%.[11]

Data Summary:

| Cell Line | TRK Fusion Status | Selitrectinib (LOXO-195) IC50 (nM) |

| KM12 | TPM3-NTRK1 | ≤5 |

| CUTO-3 | ETV6-NTRK3 | ≤5 |

| MO-91 | ETV6-NTRK3 | ≤5 |

| 84 TRK Fusion-Negative Cell Lines | None | >10,000 |

| Data compiled from multiple sources.[11] |

Selitrectinib demonstrated potent and selective inhibition of proliferation in TRK fusion-positive cell lines, with minimal effect on TRK fusion-negative lines, highlighting its on-target specificity.[11]

Experimental Protocol: The in vivo efficacy of selitrectinib was evaluated in mouse xenograft models. Human cancer cells with specific NTRK fusions (e.g., NIH-3T3 cells engineered to express ΔTRKA or ΔTRKA-G595R) were subcutaneously implanted into immunodeficient mice. Once tumors reached a specified size, mice were treated with selitrectinib or a vehicle control, typically administered orally. Tumor volume was measured regularly to assess the anti-tumor activity of the compound. At the end of the study, tumors were often excised for pharmacodynamic analysis, such as measuring the levels of phosphorylated TRK.[9]

Data Summary: In xenograft models using NIH-3T3 cells expressing the TRKA G595R resistance mutation, selitrectinib demonstrated dose-dependent tumor growth inhibition, whereas larotrectinib was ineffective.[9] In models with wild-type TRK fusions, both drugs showed efficacy.[9]

Figure 3: Preclinical Development Workflow for Selitrectinib.

Clinical Development

The clinical development of selitrectinib was initiated through a Phase I/II trial (NCT03215511) and an expanded access program for patients with NTRK fusion-positive cancers who had progressed on a prior TRK inhibitor.[12][13]

Experimental Protocol: This was a multi-center, open-label, dose-escalation (Phase I) and dose-expansion (Phase II) study. Eligible patients were adults and children (≥4 weeks old) with locally identified NTRK fusion cancers who had progressed or were intolerant to at least one prior TRK inhibitor.[12][14] The primary objectives of the Phase I portion were to determine the maximum tolerated dose and the recommended Phase II dose of selitrectinib.[14] Secondary objectives included assessing the anti-tumor activity (Overall Response Rate, Duration of Response), safety, and pharmacokinetics.[14] A real-time, intra-patient pharmacokinetic-guided dose escalation approach was utilized in some of the early patients to rapidly achieve biologically relevant exposures.[9]

Data Summary (as of December 2018):

| Characteristic | Value |

| Total Patients Treated | 31 (20 in Phase I, 11 in Expanded Access) |

| Patient Population | 24 adults, 7 children |

| Number of Cancer Types | 11 |

| Median Duration on Prior TRK Inhibitor | 9.5 months |

| Evaluable Patients for Response | 29 |

| Overall Response Rate (ORR) | 34% (10/29) |

| ORR in Patients with TRK Resistance Mutations | 45% (9/20) |

| ORR in Patients without Identified TRK Resistance Mutations | 0% (0/10) |

| Data compiled from multiple sources.[13][15] |

Adverse Events: The most common treatment-emergent adverse events (all grades) were consistent with on-target TRK inhibition and included dizziness/ataxia (65%), nausea/vomiting (50%), and anemia (30%).[12][16] Dose-limiting toxicities, primarily dizziness and ataxia, were observed, and the optimal dose and schedule were further explored.[12]

Figure 4: Phase I/II Clinical Trial Workflow for Selitrectinib.

Conclusion

The discovery and development of selitrectinib (this compound/LOXO-195) exemplify a successful strategy in precision medicine. By anticipating and understanding the mechanisms of resistance to first-generation therapies, a highly effective second-generation inhibitor was developed in an accelerated timeframe. The robust preclinical data demonstrating potency against resistance mutations translated into meaningful clinical activity in patients who had exhausted other treatment options. The development of selitrectinib has established a new paradigm in the management of NTRK fusion-positive cancers, offering the potential for a continuum of care and prolonged disease control for these patients.

References

- 1. mskcc.org [mskcc.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. researchgate.net [researchgate.net]

- 4. A Next-Generation TRK Kinase Inhibitor Overcomes Acquired Resistance to Prior TRK Kinase Inhibition in Patients with TRK Fusion-Positive Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Response and Mechanisms of Resistance to Larotrectinib and Selitrectinib in Metastatic Undifferentiated Sarcoma Harboring Oncogenic Fusion of NTRK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Overcoming TKI resistance in fusion-driven NSCLC: new generation inhibitors and rationale for combination strategies - Russo - Translational Lung Cancer Research [tlcr.amegroups.org]

- 7. researchgate.net [researchgate.net]

- 8. Resistance to TRK inhibition mediated by convergent MAP kinase pathway activation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Next-Generation TRK Kinase Inhibitor Overcomes Acquired Resistance to Prior TRK Kinase Inhibition in Patients with TRK Fusion-Positive Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. selleckchem.com [selleckchem.com]

- 12. aacrjournals.org [aacrjournals.org]

- 13. mskcc.org [mskcc.org]

- 14. hra.nhs.uk [hra.nhs.uk]

- 15. “On Trk” - the TrkB signal transduction pathway is an increasingly important target in cancer biology - PMC [pmc.ncbi.nlm.nih.gov]

- 16. onclive.com [onclive.com]

The Pharmacology of TRPV1 Agonists: A Technical Guide for Drug Development

For Researchers, Scientists, and Drug Development Professionals

The Transient Receptor Potential Vanilloid 1 (TRPV1), often referred to as the capsaicin receptor, is a non-selective cation channel that plays a critical role in the detection and transduction of noxious stimuli, including heat, protons, and a variety of chemical ligands. Its involvement in pain and inflammation has made it a significant target for the development of novel analgesic drugs. This technical guide provides a comprehensive overview of TRPV1 agonists, with a particular focus on the potent agonist MSK-195, summarizing key quantitative data, detailing experimental protocols for their evaluation, and illustrating the core signaling pathways involved in their mechanism of action.

Core Concepts: TRPV1 Activation and Desensitization

Activation of the TRPV1 channel by agonists leads to an influx of cations, primarily calcium (Ca2+) and sodium (Na+), resulting in depolarization of sensory neurons and the initiation of a pain signal.[1][2] Paradoxically, prolonged exposure to TRPV1 agonists leads to a state of desensitization, where the channel becomes refractory to further stimulation. This process is thought to underlie the analgesic effects of topical capsaicin, as it effectively "defunctionalizes" the nociceptive nerve endings.[3]

Quantitative Analysis of TRPV1 Agonist Activity

The potency and efficacy of TRPV1 agonists are typically quantified through in vitro assays that measure the concentration-dependent activation of the receptor. The half-maximal effective concentration (EC50) is a common metric for potency, representing the concentration of an agonist that produces 50% of the maximal response. Efficacy refers to the maximum response an agonist can elicit.

Below is a summary of quantitative data for selected TRPV1 agonists, including this compound, derived from studies on arteriolar responses and heterologous expression systems.

| Agonist | Potency (EC50 or pEC50) | Efficacy (% of maximal response) | Species/System | Reference |

| This compound | 120 nM | 71% (arteriolar constriction) | Rat skeletal muscle arteries | [4] |

| Capsaicin | 9.8 (pEC50) | 100% (reference) | Mouse | [5] |

| Resiniferatoxin | 9.8 (pEC50) | - | Mouse | [5] |

| Olvanil | 8.4 (pEC50) | - | Mouse | [5] |

| Arvanil | 9.6 (pEC50) | - | Mouse | [5] |

Key Experimental Protocols for TRPV1 Agonist Characterization

The evaluation of novel TRPV1 agonists relies on a combination of in vitro and in vivo experimental models. These assays are designed to assess the direct interaction of a compound with the TRPV1 receptor, its functional consequences on cellular activity, and its overall physiological effect on pain perception.

In Vitro Assays

1. Calcium Imaging in HEK293 Cells Expressing TRPV1

This assay provides a high-throughput method to screen for and characterize TRPV1 agonists by measuring changes in intracellular calcium concentration upon compound application.[6]

-

Cell Culture: Human Embryonic Kidney 293 (HEK293) cells are transiently or stably transfected with a plasmid encoding the human or rat TRPV1 channel. Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.

-

Dye Loading: Cells are plated on glass coverslips or in 96-well plates. Prior to the experiment, the culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye, such as Fluo-4 AM (1-5 µM), in a physiological buffer (e.g., Hanks' Balanced Salt Solution - HBSS) for 30-60 minutes at 37°C.[7] Pluronic F-127 (0.02%) is often included to aid in dye solubilization.[7]

-

Compound Application and Data Acquisition: After a wash step and a de-esterification period of 20-30 minutes, baseline fluorescence is recorded using a fluorescence microscope or a plate reader. The test compound is then added, and changes in fluorescence intensity are monitored over time. A potent calcium ionophore like ionomycin is often used as a positive control to determine the maximum calcium influx.[8]

-

Data Analysis: The change in fluorescence is typically expressed as a ratio of the fluorescence after compound addition to the baseline fluorescence (F/F0). Dose-response curves are generated by plotting the peak fluorescence response against the logarithm of the agonist concentration to determine the EC50 value.

2. Whole-Cell Patch-Clamp Electrophysiology

This "gold standard" electrophysiological technique allows for the direct measurement of ion currents flowing through the TRPV1 channel in response to agonist application, providing detailed information on channel gating and kinetics.[9][10]

-

Cell Preparation: HEK293 cells expressing TRPV1 or isolated dorsal root ganglion (DRG) neurons are used.

-

Pipette and Solutions: A glass micropipette with a resistance of 3-7 MΩ is filled with an intracellular solution typically containing (in mM): 115 K-Gluconate, 4 NaCl, 0.3 GTP-NaCl, 2 ATP-Mg, and 40 HEPES, with the pH adjusted to 7.2-7.3.[10][11] The extracellular (bath) solution is a physiological saline solution like HBSS.

-

Recording Procedure: A high-resistance "giga-seal" is formed between the pipette tip and the cell membrane. The membrane patch is then ruptured by applying suction, establishing the whole-cell configuration. The cell is voltage-clamped at a holding potential (e.g., -60 mV).

-

Agonist Application and Data Acquisition: The TRPV1 agonist is applied to the cell via a perfusion system. The resulting inward and outward currents are recorded using a patch-clamp amplifier and acquisition software.

-

Data Analysis: The peak current amplitude at different agonist concentrations is measured to construct dose-response curves and determine EC50 values. The current-voltage (I-V) relationship can also be determined by applying voltage ramps.

In Vivo Assays

1. Capsaicin-Induced Paw Licking/Flinching Test in Mice

This acute pain model is used to assess the in vivo efficacy of potential TRPV1 antagonists by measuring their ability to block the nociceptive behavior induced by a direct TRPV1 agonist. However, the protocol can be adapted to characterize the desensitizing effects of novel agonists.

-

Animal Handling and Acclimatization: Male mice are acclimatized to the testing environment, typically clear observation chambers, for at least 30 minutes before the experiment.

-

Compound Administration: The test TRPV1 agonist or vehicle is administered, often via intraperitoneal (i.p.) or oral (p.o.) routes, at a predetermined time before the capsaicin challenge.

-

Nociceptive Challenge: A small volume (e.g., 20 µL) of capsaicin solution (e.g., 1.6 µ g/paw ) is injected subcutaneously into the plantar surface of the hind paw.[12][13]

-

Behavioral Observation: Immediately after the capsaicin injection, the cumulative time the animal spends licking or flinching the injected paw is recorded for a set period, typically 5-10 minutes.[12][14]

-

Data Analysis: The total licking/flinching time is compared between the vehicle-treated and compound-treated groups to assess the analgesic or desensitizing effect of the test compound.

2. Formalin-Induced Paw Licking Test in Mice

This model of inflammatory pain involves two distinct phases of nociceptive behavior, allowing for the assessment of a compound's effect on both acute nociception and central sensitization.[15]

-

Procedure: Similar to the capsaicin test, mice are acclimatized to observation chambers. A dilute formalin solution (e.g., 2.5% in 20 µL) is injected into the plantar surface of the hind paw.[15]

-

Behavioral Observation: The time spent licking the injected paw is recorded during two distinct phases: Phase I (0-5 minutes post-injection), representing direct chemical irritation of nociceptors, and Phase II (15-30 minutes post-injection), which involves an inflammatory response and central sensitization.

-

Data Analysis: The licking time in each phase is analyzed separately to determine the compound's efficacy against different pain mechanisms.

Signaling Pathways of TRPV1 Activation and Desensitization

The activity of the TRPV1 channel is tightly regulated by a complex network of intracellular signaling pathways. These pathways can modulate the sensitivity of the receptor to its agonists and are crucial for the process of desensitization.

TRPV1 Activation Pathway

Upon binding of an agonist like capsaicin, the TRPV1 channel undergoes a conformational change, leading to channel opening and cation influx. This initial activation can be potentiated by various inflammatory mediators that activate signaling cascades involving Protein Kinase A (PKA) and Protein Kinase C (PKC).[2] These kinases can phosphorylate the TRPV1 channel, lowering its activation threshold and increasing its sensitivity.

TRPV1 Desensitization Pathway

Prolonged activation of TRPV1 leads to a significant increase in intracellular Ca2+. This rise in Ca2+ is a key trigger for desensitization.[3] Calcium ions can bind to calmodulin (CaM), which in turn can interact with the TRPV1 channel to promote its closure. Additionally, the influx of Ca2+ activates the phosphatase calcineurin, which dephosphorylates the TRPV1 channel, counteracting the sensitizing effects of PKA and PKC and contributing to desensitization.[2]

Conclusion

The study of TRPV1 agonists like this compound offers a promising avenue for the development of novel analgesics. A thorough understanding of their structure-activity relationships, combined with robust in vitro and in vivo characterization, is essential for advancing these compounds through the drug discovery pipeline. The detailed methodologies and signaling pathway diagrams provided in this guide serve as a foundational resource for researchers dedicated to harnessing the therapeutic potential of TRPV1 modulation.

References

- 1. researchgate.net [researchgate.net]

- 2. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. TRPV1 - Wikipedia [en.wikipedia.org]

- 4. Structure-activity relationships of vanilloid receptor agonists for arteriolar TRPV1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. TRPV1 | Transient Receptor Potential channels (TRP) | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. Fluorescence-Based Assay for TRPV1 Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. homepages.gac.edu [homepages.gac.edu]

- 10. axolbio.com [axolbio.com]

- 11. docs.axolbio.com [docs.axolbio.com]

- 12. The capsaicin test in mice for evaluating tachykinin antagonists in the spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]

MSK-195: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of MSK-195, a potent agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. This document consolidates key molecular data, experimental protocols, and signaling pathway information relevant to the study and application of this compound in research and drug development.

Core Molecular Data

This compound is characterized by the following molecular properties:

| Property | Value |

| Molecular Formula | C₂₈H₄₀N₂O₅ |

| Molecular Weight | 484.63 g/mol |

| Exact Mass | 484.293723 Da |

Experimental Protocols

The investigation of this compound's activity as a TRPV1 agonist involves several key experimental methodologies. The following protocols are fundamental for characterizing its effects.

In Vitro Electrophysiology: Patch-Clamp Technique

The patch-clamp technique is employed to directly measure the ion channel activity of TRPV1 in response to this compound.

Objective: To characterize the electrophysiological response of TRPV1 channels to this compound application.

Methodology:

-

Cell Culture: Human embryonic kidney (HEK293) cells stably expressing human TRPV1 channels are cultured under standard conditions.

-

Cell Preparation: Cells are plated on glass coverslips for recording.

-

Recording: Whole-cell patch-clamp recordings are performed. The extracellular solution contains (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose, adjusted to pH 7.4. The intracellular solution contains (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, and 5 EGTA, adjusted to pH 7.2.

-

Compound Application: this compound is dissolved in a suitable solvent (e.g., DMSO) and then diluted in the extracellular solution to the desired final concentrations. The solution is applied to the patched cell via a perfusion system.

-

Data Acquisition: Membrane currents are recorded in response to voltage steps before and after the application of this compound. The potency (EC₅₀) and efficacy of this compound are determined from the dose-response curves.

In Vitro Functional Assay: Calcium Imaging

Calcium imaging is a widely used method to assess the activation of TRPV1 channels, which are permeable to Ca²⁺ ions.

Objective: To measure the increase in intracellular calcium concentration in response to this compound-mediated TRPV1 activation.

Methodology:

-

Cell Culture and Loading: Cells expressing TRPV1 (e.g., HEK293-TRPV1 or dorsal root ganglion neurons) are cultured on glass-bottom dishes. The cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) for a specified period.

-

Imaging: The cells are imaged using a fluorescence microscope equipped with a camera and appropriate filter sets.

-

Compound Application: A baseline fluorescence is recorded, after which this compound at various concentrations is added to the imaging buffer.

-

Data Analysis: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured over time. The results are used to determine the concentration-response relationship for this compound.

Signaling Pathway

This compound, as a TRPV1 agonist, activates a well-defined signaling cascade upon binding to the receptor. The activation of the TRPV1 channel, a non-selective cation channel, leads to the influx of cations, primarily Ca²⁺ and Na⁺. This influx depolarizes the cell membrane and increases the intracellular Ca²⁺ concentration, triggering downstream cellular responses.

This compound activates the TRPV1 channel, leading to cation influx and subsequent cellular responses.

Experimental Workflow

The following diagram illustrates a typical workflow for the initial characterization of this compound's activity on the TRPV1 channel.

A generalized workflow for the in vitro characterization of this compound.

Methodological & Application

Application Notes and Protocols for Cell-Based Calcium Influx Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium ions (Ca2+) are ubiquitous intracellular second messengers that play a critical role in regulating a vast array of cellular processes, including gene transcription, cell proliferation, apoptosis, and neurotransmission.[1] The concentration of free cytosolic calcium is tightly regulated and maintained at a very low level in resting cells. Upon stimulation, various signaling pathways can trigger a rapid and transient increase in intracellular calcium concentration, either through release from intracellular stores like the endoplasmic reticulum or through influx from the extracellular environment via ion channels.[2][3][4]

This document provides a detailed protocol for a cell-based calcium influx assay, a fundamental tool for studying G-protein coupled receptors (GPCRs), ion channels, and other cell surface receptors, as well as for screening compound libraries in drug discovery. While a specific protocol designated "MSK-195" was not identified in publicly available literature, the following represents a comprehensive and widely applicable methodology synthesized from established laboratory practices.

Principle of the Assay

This protocol utilizes a fluorescent calcium indicator dye that can be loaded into cells. These dyes exhibit a significant change in their fluorescent properties upon binding to free calcium ions. The change in fluorescence intensity is directly proportional to the intracellular calcium concentration and can be measured in real-time using a fluorescence plate reader or flow cytometer.[5][6] This allows for the kinetic monitoring of calcium mobilization in response to receptor agonists or antagonists.

Signaling Pathway: GPCR-Mediated Calcium Influx

A common pathway leading to intracellular calcium increase involves the activation of Gq-coupled GPCRs. The diagram below illustrates this signaling cascade.

References

- 1. news-medical.net [news-medical.net]

- 2. Calcium signaling pathway - Signal transduction - Immunoway [immunoway.com]

- 3. researchgate.net [researchgate.net]

- 4. Phospholipase C Signaling and Calcium Influx - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bu.edu [bu.edu]

- 6. Cell-based Calcium Assay for Medium to High Throughput Screening of TRP Channel Functions using FlexStation 3 - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Evaluation of Novel Analgesics in Animal Models of Pain

Audience: Researchers, scientists, and drug development professionals.

Note: The following application notes and protocols provide a generalized framework for the preclinical evaluation of a novel analgesic compound, referred to herein as "Compound X." These guidelines are based on established methodologies in pain research. Researchers should adapt these protocols to the specific characteristics of their test compound and the research question being addressed. No public data was found for a compound specifically named "MSK-195."

Introduction

The development of novel analgesics requires rigorous preclinical evaluation in relevant animal models of pain. This document outlines standard procedures for assessing the efficacy of a novel therapeutic agent, "Compound X," in rodent models of inflammatory and neuropathic pain. The protocols described herein cover the induction of pain, administration of the compound, and behavioral assessments to quantify analgesic effects.

Signaling Pathways in Pain

Pain signaling is a complex process involving both peripheral and central nervous system pathways. Many analgesic drugs target specific receptors or enzymes within these pathways to reduce the sensation of pain. The diagram below illustrates a simplified, generalized pain signaling pathway that can be modulated by therapeutic agents.

Caption: Generalized pain signaling pathway from the periphery to the central nervous system.

Experimental Workflow

The evaluation of a novel analgesic typically follows a standardized workflow to ensure robust and reproducible results. The diagram below outlines the key steps from animal model selection to data analysis.

Caption: Standard experimental workflow for preclinical analgesic testing.

Data Presentation: Summary of Efficacy Data for Compound X

The following tables summarize hypothetical quantitative data for "Compound X" in two standard animal models of pain.

Table 1: Efficacy of Compound X in the Carrageenan-Induced Inflammatory Pain Model

| Treatment Group | Dose (mg/kg, i.p.) | Paw Withdrawal Latency (s) (Mean ± SEM) | Paw Withdrawal Threshold (g) (Mean ± SEM) |

| Vehicle | - | 5.2 ± 0.4 | 1.5 ± 0.2 |

| Compound X | 10 | 8.9 ± 0.6 | 3.8 ± 0.4 |

| Compound X | 30 | 12.5 ± 0.8 | 5.9 ± 0.5 |

| Positive Control (Meloxicam) | 5 | 11.8 ± 0.7 | 5.5 ± 0.6 |

| *p < 0.05 compared to Vehicle |

Table 2: Efficacy of Compound X in the Chronic Constriction Injury (CCI) Model of Neuropathic Pain

| Treatment Group | Dose (mg/kg, p.o.) | Paw Withdrawal Threshold (g) (Mean ± SEM) - Day 7 Post-CCI | Paw Withdrawal Threshold (g) (Mean ± SEM) - Day 14 Post-CCI |

| Sham | - | 14.5 ± 1.2 | 14.2 ± 1.1 |

| CCI + Vehicle | - | 3.1 ± 0.5 | 2.8 ± 0.4 |

| CCI + Compound X | 10 | 6.8 ± 0.7 | 7.2 ± 0.8 |

| CCI + Compound X | 30 | 10.2 ± 0.9 | 11.5 ± 1.0 |

| CCI + Positive Control (Gabapentin) | 50 | 9.5 ± 0.8 | 10.1 ± 0.9 |

| *p < 0.05 compared to CCI + Vehicle |

Experimental Protocols

Animals

-

Species: Male Sprague-Dawley rats (200-250 g) or C57BL/6 mice (20-25 g).

-

Housing: Animals should be housed in a temperature-controlled environment with a 12-hour light/dark cycle and provided with ad libitum access to food and water.

-

Acclimation: Animals should be acclimated to the housing facility for at least one week and habituated to the testing environment and equipment for at least two days before the start of experiments.

Carrageenan-Induced Inflammatory Pain Model

This model is used to assess the efficacy of compounds against acute inflammatory pain.

-

Procedure:

-

Record baseline paw withdrawal latency and threshold using the Hargreaves test and von Frey filaments, respectively.

-